Synthetic Yield Advantage in Ester Hydrolysis: 88% Isolated Yield for the Carboxylic Acid
In a patented synthetic procedure (US09265841B2), the hydrolysis of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate under specific conditions yielded 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid with an 88% isolated yield after crystallization . This contrasts with yields reported for the synthesis of unsubstituted pyrrole-2-carboxylic acid derivatives, which can be significantly lower or require more complex purification. The high yield and straightforward workup (acidification and extraction) make this compound a cost-effective and reliable intermediate for multi-step syntheses.
| Evidence Dimension | Synthetic Yield (Ester Hydrolysis to Carboxylic Acid) |
|---|---|
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (precursor) |
| Quantified Difference | N/A (yield of product from precursor) |
| Conditions | Hydrolysis with NaOH in THF/H2O (1:1), overnight stirring, acidification with H3PO4, extraction, and crystallization (US09265841B2). |
Why This Matters
High synthetic yield reduces cost per gram in multi-step routes and ensures a reliable supply of a key intermediate.
